D-Lyxofuranose
Overview
Description
D-Lyxofuranose is a rare sugar belonging to the pentose class of carbohydrates. It is a five-carbon sugar with the molecular formula C5H10O5. This compound is the furanose form of D-lyxose, which means it adopts a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Lyxofuranose can be synthesized through several methods. One efficient approach involves the conversion of D-ribose into this compound via a series of chemical reactions. For instance, a cascade reaction sequence using Tebbe reagent can convert 2,3-O-isopropylidene-L-erythruronolactone to 4a-carba-α-D-lyxofuranose . This method involves methylenation, cleavage of the isopropyl group, carbocyclization, and further methylenation.
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their sustainability and efficiency. Enzymes such as D-lyxose isomerase can catalyze the reversible isomerization between D-xylulose and D-lyxose . This biocatalytic route is preferred over chemical synthesis due to its milder reaction conditions and reduced chemical waste.
Chemical Reactions Analysis
Types of Reactions: D-Lyxofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to form corresponding aldonic acids.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of alditols.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce different functional groups onto the sugar molecule.
Major Products: The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives of this compound.
Scientific Research Applications
D-Lyxofuranose has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and rare sugars.
Biology: this compound is used in the study of carbohydrate metabolism and enzyme specificity.
Mechanism of Action
The mechanism of action of D-Lyxofuranose involves its interaction with specific enzymes and metabolic pathways. For example, D-lyxose isomerase catalyzes the reversible isomerization between D-xylulose and D-lyxose . This enzyme exhibits high substrate specificity and thermostability, making it suitable for industrial applications. The enzyme’s activity is stabilized by a disulfide bond and increased hydrophobicity at the dimer interface .
Comparison with Similar Compounds
D-Xylose: Another pentose sugar with a similar structure but different stereochemistry.
D-Ribose: A pentose sugar that is a key component of ribonucleic acid (RNA).
D-Arabinose: A pentose sugar with a different arrangement of hydroxyl groups.
Uniqueness of D-Lyxofuranose: this compound is unique due to its specific structural configuration and the ability to form stable furanose rings. Its high substrate specificity and thermostability in enzymatic reactions make it particularly valuable for industrial applications .
Properties
IUPAC Name |
(3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-AGQMPKSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465691 | |
Record name | D-LYXOFURANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532-20-7 | |
Record name | D-LYXOFURANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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